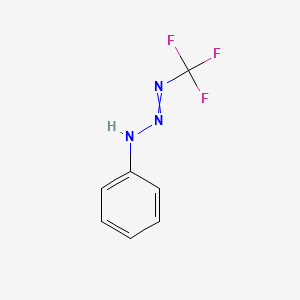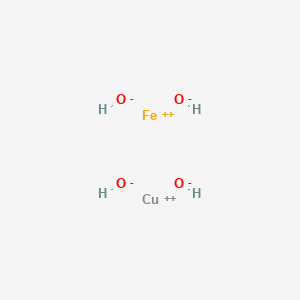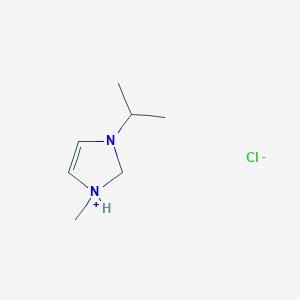
1-Methyl-3-(propan-2-yl)-2,3-dihydro-1H-imidazol-1-ium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methyl-3-(propan-2-yl)-2,3-dihydro-1H-imidazol-1-ium chloride is a compound belonging to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a methyl group and an isopropyl group attached to the imidazole ring, along with a chloride ion.
準備方法
The synthesis of 1-Methyl-3-(propan-2-yl)-2,3-dihydro-1H-imidazol-1-ium chloride typically involves the alkylation of imidazole derivatives. One common method is the reaction of 1-methylimidazole with isopropyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane, with a base like potassium carbonate to neutralize the hydrochloric acid formed during the reaction .
Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反応の分析
1-Methyl-3-(propan-2-yl)-2,3-dihydro-1H-imidazol-1-ium chloride undergoes various chemical reactions, including:
Substitution Reactions: The chloride ion can be substituted by other nucleophiles such as hydroxide, cyanide, or alkoxide ions.
Oxidation and Reduction: The imidazole ring can participate in redox reactions, although these are less common compared to substitution reactions.
Complex Formation: The compound can form complexes with metal ions, which can be useful in catalysis and material science.
Common reagents used in these reactions include sodium hydroxide, potassium cyanide, and various metal salts. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1-Methyl-3-(propan-2-yl)-2,3-dihydro-1H-imidazol-1-ium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties. It is also used in the synthesis of biologically active molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate. Its imidazole core is a common motif in many drugs, making it a valuable building block for drug development.
作用機序
The mechanism by which 1-Methyl-3-(propan-2-yl)-2,3-dihydro-1H-imidazol-1-ium chloride exerts its effects depends on its application. In catalysis, it acts as a ligand, coordinating to metal centers and facilitating various chemical transformations. In biological systems, its mechanism of action may involve interactions with cellular components, disrupting microbial cell walls or interfering with enzyme activity .
類似化合物との比較
1-Methyl-3-(propan-2-yl)-2,3-dihydro-1H-imidazol-1-ium chloride can be compared with other imidazole derivatives such as:
1-Methylimidazole: Lacks the isopropyl group, making it less hydrophobic and potentially less effective in certain applications.
2-Methylimidazole: The methyl group is positioned differently, which can affect its reactivity and interactions with other molecules.
1-Butyl-3-methylimidazolium chloride: A longer alkyl chain increases its hydrophobicity and alters its physical properties, making it more suitable for certain industrial applications.
Each of these compounds has unique properties that make them suitable for specific applications, highlighting the versatility of the imidazole scaffold.
特性
CAS番号 |
139143-10-5 |
|---|---|
分子式 |
C7H15ClN2 |
分子量 |
162.66 g/mol |
IUPAC名 |
1-methyl-3-propan-2-yl-1,2-dihydroimidazol-1-ium;chloride |
InChI |
InChI=1S/C7H14N2.ClH/c1-7(2)9-5-4-8(3)6-9;/h4-5,7H,6H2,1-3H3;1H |
InChIキー |
YYFBIOPCRNNQHU-UHFFFAOYSA-N |
正規SMILES |
CC(C)N1C[NH+](C=C1)C.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


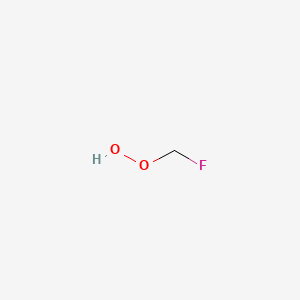
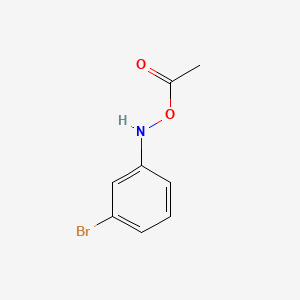

![1,2-Bis[(4-methylphenyl)sulfanyl]pyranthrene-8,16-dione](/img/structure/B14287614.png)
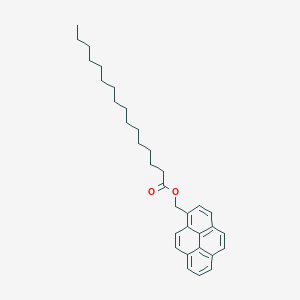
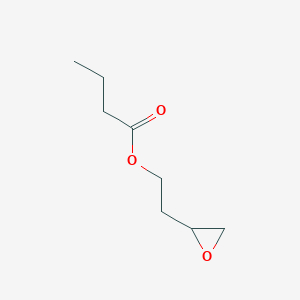
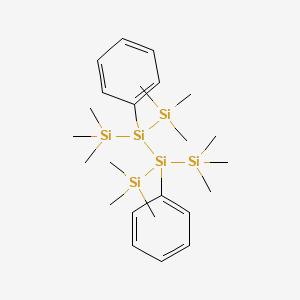



![4,4'-{[2-Hydroxy-5-(2-phenylpropan-2-yl)-1,3-phenylene]bis(methylene)}diphenol](/img/structure/B14287673.png)
